molecular formula C14H18BrNO3 B6638361 (3-Bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone

(3-Bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone

Cat. No.: B6638361
M. Wt: 328.20 g/mol
InChI Key: XBAAVLFZJJJFML-UHFFFAOYSA-N
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Description

(3-Bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone: is a complex organic compound featuring a brominated aromatic ring and a morpholine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and morpholine groups suggests it may exhibit unique reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 5-methylphenyl compounds, followed by the introduction of the morpholine ring through nucleophilic substitution reactions. The hydroxymethyl group can be introduced via a formylation reaction, followed by reduction.

    Bromination: The initial step involves the bromination of 5-methylphenyl compounds using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Morpholine Introduction: The brominated intermediate undergoes nucleophilic substitution with morpholine, often in the presence of a base such as potassium carbonate.

    Formylation and Reduction: The formylation of the morpholine derivative can be achieved using formaldehyde, followed by reduction to introduce the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and high-pressure reactors for nucleophilic substitution to enhance yield and efficiency. Solvent recycling and purification steps are also crucial in industrial settings to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Major Products

    Oxidation: Conversion to carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the morpholine ring is particularly interesting for designing molecules that can interact with biological targets.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for developing new drugs. Its structural features suggest it might have activity against certain diseases, potentially as an anti-inflammatory or anticancer agent.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactivity and stability.

Mechanism of Action

The mechanism of action of (3-Bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone is not fully understood but is likely related to its ability to interact with biological macromolecules. The bromine atom and morpholine ring can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their function. The hydroxymethyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone: can be compared to other brominated aromatic compounds and morpholine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for further chemical modifications. This makes it a valuable compound for developing new materials and pharmaceuticals.

By understanding the synthesis, reactivity, and applications of this compound, researchers can explore its full potential in various scientific and industrial fields.

Properties

IUPAC Name

(3-bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3/c1-9-3-11(5-12(15)4-9)14(18)16-6-13(7-17)19-8-10(16)2/h3-5,10,13,17H,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAAVLFZJJJFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(CN1C(=O)C2=CC(=CC(=C2)C)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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